4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide
CAS No.:
Cat. No.: VC14803146
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O2 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 4-(1-methylindol-3-yl)-N-phenacylbutanamide |
| Standard InChI | InChI=1S/C21H22N2O2/c1-23-15-17(18-11-5-6-12-19(18)23)10-7-13-21(25)22-14-20(24)16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,22,25) |
| Standard InChI Key | FCGFUHWPNYGCAF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)CCCC(=O)NCC(=O)C3=CC=CC=C3 |
Introduction
4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide is a synthetic organic compound featuring an indole moiety and a butanamide functional group. This compound is notable for its complex structure and potential applications in medicinal chemistry. The indole ring is a significant scaffold in drug discovery due to its presence in numerous bioactive compounds.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common approaches include the use of coupling reactions and condensation reactions to form the desired structure. The compound may engage in various coupling reactions typical for indole derivatives, such as electrophilic aromatic substitutions.
Biological Activities and Potential Applications
Research indicates that compounds similar to 4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Indole derivatives have been shown to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific biological activities of this compound require further investigation through pharmacological studies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(1-Methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide | Indole ring, butanamide group | Potential for diverse biological activities |
| 4-(1-Methyl-1H-indol-3-yl)-N-(2-methylcyclohexyl)butanamide | Indole ring, butanamide group with cyclohexane | Potentially different pharmacokinetics |
| N-(2-Oxo-2-phenylethyl)-1H-indole | Indole structure with phenylethyl side chain | Different functional groups leading to varied activity |
| 5-Hydroxyindoleacetic acid | Indole derivative with hydroxyl group | Known for serotonin metabolism effects |
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